molecular formula C7H13NO B13481700 ((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine

((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine

Cat. No.: B13481700
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-ACZMJKKPSA-N
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Description

rac-[(1R,2R,4R)-7-oxabicyclo[221]heptan-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine typically involves the use of starting materials such as norbornene derivatives. One common synthetic route includes the following steps:

    Epoxidation: Norbornene is subjected to epoxidation using peracids like m-chloroperbenzoic acid to form the oxabicycloheptane ring.

    Amination: The resulting epoxide is then reacted with ammonia or primary amines under controlled conditions to introduce the methanamine group.

Industrial Production Methods

Industrial production of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine may involve large-scale epoxidation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Norbornene derivatives: Share the bicyclic structure but lack the methanamine group.

    Oxabicycloheptane derivatives: Similar ring structure but different functional groups.

Uniqueness

rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is unique due to its combination of the oxabicycloheptane ring and the methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7-/m0/s1

InChI Key

HOGOLKHCHFSFKN-ACZMJKKPSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@H]1O2)CN

Canonical SMILES

C1CC2C(CC1O2)CN

Origin of Product

United States

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